molecular formula C13H19FN2 B8267757 1-(3-Fluoro-2-methylbenzyl)-3-methylpiperazine

1-(3-Fluoro-2-methylbenzyl)-3-methylpiperazine

Cat. No.: B8267757
M. Wt: 222.30 g/mol
InChI Key: UACWGPKIMIYHJR-UHFFFAOYSA-N
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Description

1-(3-Fluoro-2-methylbenzyl)-3-methylpiperazine is an organic compound that belongs to the class of piperazines. Piperazines are heterocyclic compounds containing a six-membered ring with two nitrogen atoms at opposite positions. The presence of a fluorine atom and a methyl group on the benzyl moiety, along with a methyl group on the piperazine ring, imparts unique chemical properties to this compound. It is of interest in various fields, including medicinal chemistry and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Fluoro-2-methylbenzyl)-3-methylpiperazine typically involves the reaction of 3-fluoro-2-methylbenzyl chloride with 3-methylpiperazine. The reaction is carried out in the presence of a base, such as potassium carbonate, in an organic solvent like acetonitrile or dimethylformamide. The reaction mixture is heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods: On an industrial scale, the synthesis may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can optimize the production of this compound.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Fluoro-2-methylbenzyl)-3-methylpiperazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to produce alcohols or amines.

    Substitution: The fluorine atom on the benzyl ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydride.

Major Products:

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

1-(3-Fluoro-2-methylbenzyl)-3-methylpiperazine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of biological pathways and interactions due to its structural similarity to biologically active molecules.

    Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(3-Fluoro-2-methylbenzyl)-3-methylpiperazine involves its interaction with molecular targets such as enzymes or receptors. The fluorine atom and the piperazine ring can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

    1-(3-Fluorobenzyl)-3-methylpiperazine: Lacks the methyl group on the benzyl ring, which may affect its chemical reactivity and biological activity.

    1-(2-Methylbenzyl)-3-methylpiperazine: Lacks the fluorine atom, which can influence its electronic properties and interactions with molecular targets.

    1-Benzyl-3-methylpiperazine: Lacks both the fluorine and methyl groups, making it less sterically hindered and potentially more reactive in certain reactions.

Uniqueness: 1-(3-Fluoro-2-methylbenzyl)-3-methylpiperazine is unique due to the presence of both a fluorine atom and a methyl group on the benzyl ring, along with a methyl group on the piperazine ring. These structural features contribute to its distinct chemical and biological properties, making it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

1-[(3-fluoro-2-methylphenyl)methyl]-3-methylpiperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19FN2/c1-10-8-16(7-6-15-10)9-12-4-3-5-13(14)11(12)2/h3-5,10,15H,6-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UACWGPKIMIYHJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CCN1)CC2=C(C(=CC=C2)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19FN2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.30 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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